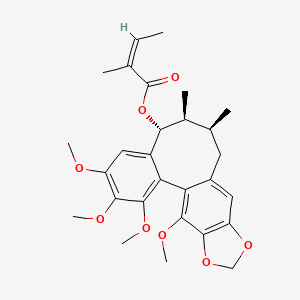

Angeloylgomisin O

Übersicht

Beschreibung

Angeloylgomisin O is a lignin extract of Schisandra rubriflora . It has been found to have anti-inflammatory properties .

Molecular Structure Analysis

The molecular formula of Angeloylgomisin O is C28H34O8 . Its molecular weight is 498.56 . The SMILES representation of its structure isC/C=C(C)\\C(OC@HC@@HC1)C2=CC(OC)=C(OC)C(OC)=C2C3=C1C=C4OCOC4=C3OC)=O . Physical And Chemical Properties Analysis

Angeloylgomisin O is a solid, white to off-white in color . It has a density of 1.2±0.1 g/cm3, a boiling point of 608.3±55.0 °C at 760 mmHg, and a flash point of 257.4±31.5 °C . It has 8 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Hepatoprotective Activity

Angeloylgomisin O, like other lignans found in the Schisandra species, has been reported to possess hepatoprotective properties. These compounds help protect the liver parenchyma and have detoxifying effects, which are valuable for treating liver diseases and preventing liver damage caused by toxins .

Antioxidant Properties

The antioxidant properties of Angeloylgomisin O are significant due to their ability to neutralize free radicals and reduce oxidative stress. This application is crucial in preventing chronic diseases, aging, and promoting overall health .

Immunostimulatory Effects

Research suggests that Angeloylgomisin O may have immunostimulatory effects. By enhancing the immune response, it could potentially be used to strengthen the body’s defense against infections and diseases .

Adaptogenic Effects

Angeloylgomisin O is also known for its adaptogenic effects, which means it can help the body resist stressors of various kinds, whether physical, chemical, or biological, thereby improving resilience and vitality .

Antiviral and Antibacterial Effects

The compound has shown promise in its antiviral and antibacterial applications. It could be used to develop treatments for infections, especially given its reported efficacy against HIV-1 .

Insulin-Stimulated Glucose Uptake

Angeloylgomisin O has the potential to improve insulin-stimulated glucose uptake by activating PPAR-γ. This application is particularly relevant for diabetes management and could lead to new therapies for insulin resistance .

SARS-CoV-2 Spike Protein Inhibition

A recent study identified Angeloylgomisin O as an effective inhibitor of SARS-CoV-2 spike protein-mediated membrane fusion. This discovery opens up possibilities for its use in preventing or treating COVID-19 by blocking the virus’s entry into cells .

Wirkmechanismus

Target of Action

Angeloylgomisin O, a lignin extract of Schisandra rubriflora , primarily targets hepatic stellate cells (HSCs) . HSCs play a crucial role in fibrogenesis, a process that contributes to the development of fibrosis in chronic liver injury .

Mode of Action

The compound’s mode of action is primarily driven by its ability to inhibit the activation of HSCs . It does this by reducing the expression of α-smooth muscle actin (αSMA) and collagen type 1 α1 (COL1A1) mRNA, which are induced by transforming growth factor β (TGFβ) . This suggests that Angeloylgomisin O exerts anti-fibrotic activity by attenuating TGFβ-induced HSC activation .

Biochemical Pathways

The biochemical pathways affected by Angeloylgomisin O involve the modulation of essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . These pathways are disrupted as a result of the compound’s interaction with its targets, leading to the triggering of apoptosis, cell cycle arrest, induction of oxidative stress, and modulation of autophagy .

Pharmacokinetics

The pharmacokinetics of Angeloylgomisin O involve its absorption, distribution, metabolism, and excretion (ADME) properties. A study has reported the development of a sensitive and selective UPLC-MS/MS method for determining Angeloylgomisin O in rat plasma

Result of Action

The molecular and cellular effects of Angeloylgomisin O’s action include the triggering of apoptosis, cell cycle arrest, induction of oxidative stress, and modulation of autophagy . Additionally, it has been shown to amplify the impact of traditional chemotherapy treatments, suggesting its potential role as a supportive adjunct in cancer therapy . Notably, several studies also emphasize its capacity to target cancer stem cells and mitigate multi-drug resistance specifically .

Zukünftige Richtungen

Angeloylgomisin O has been identified as an effective SARS-CoV-2 entry inhibitor . It has been found to have synergistic effects in combination with remdesivir, a drug widely used to treat SARS-CoV-2-mediated infections . This suggests that Angeloylgomisin O could be a potential therapeutic agent to treat COVID-19 .

Eigenschaften

IUPAC Name |

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKFSXFJGNZAER-XXDSNBTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angeloylgomisin O | |

CAS RN |

83864-69-1 | |

| Record name | Angeloylgomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGELOYLGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USP2X4F50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action for Angeloylgomisin O against SARS-CoV-2?

A: Angeloylgomisin O inhibits SARS-CoV-2 entry into host cells by blocking the virus's spike (S) protein-mediated membrane fusion. [] This essentially prevents the virus from entering and infecting the cell.

Q2: What is the source of Angeloylgomisin O?

A: Angeloylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of the Schisandra chinensis plant. [] Schisandra chinensis is a climbing plant used in traditional Chinese medicine.

Q3: Has Angeloylgomisin O shown activity against other viruses besides SARS-CoV-2?

A: Yes, in laboratory studies, Angeloylgomisin O has demonstrated the ability to inhibit the entry of pseudoviruses expressing the spike proteins of both Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and several emerging SARS-CoV-2 variants, including D614G and K417N/E484K/N501Y/D614G. []

Q4: Does Angeloylgomisin O work synergistically with any existing antiviral drugs?

A: Research indicates that Angeloylgomisin O exhibits synergistic effects when combined with remdesivir in cellular antiviral assays. [] This suggests a potential for combination therapy approaches.

Q5: Besides antiviral activity, does Angeloylgomisin O have any other notable pharmacological properties?

A: Studies have shown that Angeloylgomisin O exhibits cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia) and HeLa (human cervical carcinoma). [] This suggests potential applications in cancer research.

Q6: What are the limitations of the current research on Angeloylgomisin O?

A: While the initial findings are promising, much of the research on Angeloylgomisin O and its antiviral properties has been conducted in vitro (using cells in a laboratory setting). Further in vivo studies (using animal models) and ultimately clinical trials are necessary to validate these findings and determine its efficacy and safety in humans. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)

![Cyclopropanecarboxaldehyde, 1-[(1-methylethyl)thio]- (9CI)](/img/no-structure.png)